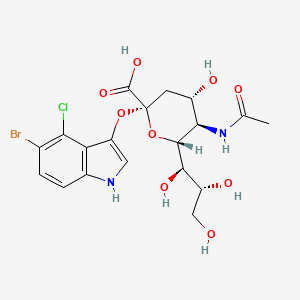

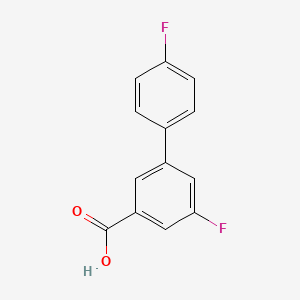

3-(4-Fluorophenyl)-5-fluorobenzoic acid

Vue d'ensemble

Description

“3-(4-Fluorophenyl)-5-fluorobenzoic acid” is a compound that contains a benzoic acid group, which is a common moiety in a variety of chemical compounds known for their pharmacological properties . The presence of fluorine atoms can also influence the properties of the compound, as fluorine is highly electronegative and can form strong bonds with carbon .

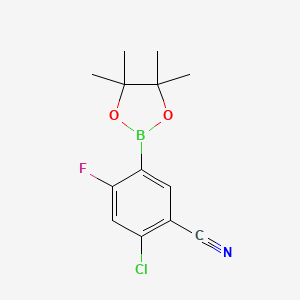

Molecular Structure Analysis

The molecular structure of “3-(4-Fluorophenyl)-5-fluorobenzoic acid” would consist of a benzene ring with a benzoic acid group and fluorine atoms attached. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis

As a benzoic acid derivative, this compound would likely undergo reactions typical of carboxylic acids, such as esterification and amide formation . The presence of the fluorine atoms could also influence its reactivity.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Fluorophenyl)-5-fluorobenzoic acid” would be influenced by the presence of the benzoic acid group and the fluorine atoms. For example, the compound would likely be polar due to the presence of the carboxylic acid group .Applications De Recherche Scientifique

Mechanism of Transformation in Anaerobic Environments

Anaerobic transformation processes are crucial in organic chemistry, particularly in the degradation and synthesis of complex compounds. The study by Genthner, Townsend, and Chapman (1989) explores the transformation of phenol to benzoate by an anaerobic, phenol-degrading consortium. This process involves the use of isomeric fluorophenols as analogues, leading to the accumulation of fluorobenzoic acids. Specifically, the transformation of 2-fluorophenol and 3-fluorophenol resulted in the production of 3-fluorobenzoate and 2-fluorobenzoate isomers. This research provides foundational knowledge about the anaerobic transformation pathways, where the introduction of the carboxyl group is critical and occurs para to the phenolic hydroxyl group (Genthner, Townsend, & Chapman, 1989).

Synthesis of Fluorine-Containing Biological Molecules

The synthesis of new biologically active molecules often involves the use of fluorine-containing pharmacophores due to their unique chemical properties and influence on biological activity. Holla, Bhat, and Shetty (2003) highlight the synthesis of new fluorine-containing triazinones, utilizing fluorophenyl groups. These compounds exhibited promising antibacterial activity, demonstrating the relevance of fluorophenyl compounds in the development of new antibacterial agents. This research showcases the potential of 3-(4-Fluorophenyl)-5-fluorobenzoic acid derivatives in synthesizing molecules with significant biological activity (Holla, Bhat, & Shetty, 2003).

Synthesis of Organic Synthesis Intermediates

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as 4-alkyl-1-(5-fluoro-3-phenyl-1h-indole-2-carbonyl)thiosemicarbazide derivatives of indole, have been investigated for their antiviral activity . These compounds interact with their targets, leading to changes that inhibit the activity of certain viruses .

Biochemical Pathways

For instance, 3-fluorobenzoate has been found to undergo a 1,6-dioxygenation reaction to yield fluoromuconic acids .

Result of Action

Similar compounds have been found to have potent antiviral effects, with ic50 values ranging from 04 to 21 μg/mL against Coxsackie B4 virus .

Safety and Hazards

Orientations Futures

The study of fluorinated benzoic acid derivatives is a potentially interesting area of research, given the pharmacological importance of these types of compounds . Future research could involve the synthesis and characterization of “3-(4-Fluorophenyl)-5-fluorobenzoic acid”, as well as studies of its biological activity.

Propriétés

IUPAC Name |

3-fluoro-5-(4-fluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-11-3-1-8(2-4-11)9-5-10(13(16)17)7-12(15)6-9/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOESPRFGWJYJER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673358 | |

| Record name | 4',5-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)-5-fluorobenzoic acid | |

CAS RN |

1214330-80-9 | |

| Record name | 4′,5-Difluoro[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214330-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4',5-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Bromo-8-chloroimidazo[1,5-a]pyrazine](/img/structure/B597703.png)

![5-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B597720.png)